molecular formula C14H15F2NO2 B104661 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone CAS No. 84162-82-3

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

Cat. No.: B104661
CAS No.: 84162-82-3
M. Wt: 267.27 g/mol
InChI Key: UGPWQEIGJWVJDR-UHFFFAOYSA-N
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Description

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS: 84162-82-3) is a piperidine-based organic compound with the molecular formula C₁₄H₁₅F₂NO₂. It features a central piperidine ring substituted with a 2,4-difluorobenzoyl group at the 4-position and an acetyl group at the 1-position. This compound is utilized in life sciences research, particularly in the synthesis of bioactive molecules and enzyme inhibitors . Its structural framework, combining fluorinated aromatic moieties with a piperidine scaffold, makes it a valuable intermediate in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Chemical Reactions Analysis

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as serotonin receptors (5-HT2). By acting as an antagonist, it inhibits the receptor’s activity, which can modulate various physiological processes, including mood regulation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structural analogues of 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone vary in substituents on the benzoyl group, piperidine ring, or ethanone moiety. Key examples include:

Compound Name Key Substituents Biological Activity Reference
Iloperidone Metabolite 6-Fluoro-1,2-benzisoxazol-3-yl, methoxypropoxy Antipsychotic (via dopamine/serotonin modulation)
1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone 4-Hydroxyphenyl, piperazine ring Research tool in neurotransmitter studies
Compound 3a (Antiproliferative) Nitro/fluoro on phenyl carboxamide Antileukemic (IC₅₀: 0.8 µM for K562 cells)
MK47 (RTC536) Trifluoromethylphenyl, thiophene-acetyl CNS-targeted (synthesis intermediate)
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 4-Fluorophenyl, no benzoyl group Lab research (structural simplicity)

Key Observations :

  • Fluorination: The 2,4-difluorobenzoyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogues like 1-(4-benzoylpiperidin-1-yl)ethanone .
  • Piperidine vs. Piperazine : Replacement of piperidine with piperazine (e.g., T67589) reduces lipophilicity, affecting blood-brain barrier penetration .

Metabolic Stability and Pathways

  • Target Compound: Limited metabolic data exist, but its fluorinated aromatic ring likely resists oxidative degradation, a common issue in non-fluorinated analogues like iloperidone metabolites (e.g., O-dealkylation products) .
  • Iloperidone Metabolites : Undergo extensive O-dealkylation and N-dealkylation, generating hydroxylated and deacetylated species with reduced CNS activity .
  • Microbial Metabolism: Rhodococcus sp.1-0130 reduces 1-(4-hydroxyphenyl)ethanone to chiral alcohols (e.e. 95%), highlighting enzymatic interactions possible with similar ethanone derivatives .

Biological Activity

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, also known by its CAS number 25519-77-1, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of piperidine derivatives and has been studied for its applications in medicinal chemistry, particularly as an antiproliferative agent.

  • Molecular Formula : C14H16F2N2O
  • Molecular Weight : 267.28 g/mol
  • Structure : The compound features a piperidine ring substituted with a 2,4-difluorobenzoyl group and an ethanone moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : It has shown promise in inhibiting cell proliferation in certain cancer cell lines.
  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

Antiproliferative Activity

In studies assessing the antiproliferative effects of this compound, it was found to inhibit the growth of several cancer cell lines. The mechanism appears to be linked to the disruption of cellular signaling pathways critical for cell survival and proliferation.

Case Study: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis via mitochondrial pathway
A549 (Lung)12.8Inhibition of cell cycle progression

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on tyrosinase and other enzymes involved in metabolic processes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis; inhibitors can have applications in skin whitening and anti-cancer therapies. The inhibition data for this compound is presented below:

CompoundIC50 (µM)Type of Inhibition
This compound0.18Competitive

This competitive inhibition suggests that the compound binds to the active site of tyrosinase, preventing substrate access.

Mechanistic Insights

Docking studies have provided insights into the binding modes of this compound with target enzymes. The structural analysis indicates strong interactions with key amino acids within the active sites, which may explain its potency as an inhibitor.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperidine derivative may react with 2,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization involves:

  • Catalyst selection : Lewis acids like AlCl₃ improve acylation efficiency in Friedel-Crafts-type reactions .
  • Solvent choice : Dichloromethane or THF is preferred for solubility and inertness.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
  • Yield improvement : Column chromatography (e.g., n-hexane/EtOAc gradients) achieves >75% purity, with final yields reaching 78–84% .

Q. How can spectroscopic techniques (NMR, HPLC) confirm the structural identity of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Key signals include the acetyl group (δ ~2.11 ppm, singlet) and aromatic protons from the 2,4-difluorobenzoyl moiety (δ 7.51–8.07 ppm). Piperidine ring protons appear as multiplets between δ 1.57–4.60 ppm .
  • HPLC : Retention times (e.g., 13.036 min with 95% peak area at 254 nm) and mobile phase gradients (e.g., methanol/buffer solutions) validate purity .
  • Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3%) may indicate residual solvents or incomplete purification .

Advanced Research Questions

Q. How should researchers address contradictions in elemental analysis or spectral data during characterization?

Methodological Answer: Discrepancies often arise from:

  • Incomplete purification : Repeat column chromatography or recrystallization.
  • Residual solvents : Use high-vacuum drying or TGA to detect volatile impurities.
  • Isomeric byproducts : Employ 2D-NMR (e.g., COSY, HSQC) or X-ray crystallography to resolve structural ambiguities .
  • Case example : A 0.5% deviation in carbon content may require repeating synthesis under strictly anhydrous conditions .

Q. What experimental designs are recommended for evaluating the compound’s biological activity, particularly in receptor binding studies?

Methodological Answer:

  • In vitro assays :
    • Receptor affinity : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to measure IC₅₀ values.
    • Functional activity : cAMP or calcium flux assays in cell lines expressing target GPCRs .
  • Dose-response curves : Test concentrations from 1 nM to 10 µM to determine EC₅₀/IC₅₀.
  • Control experiments : Include known agonists/antagonists (e.g., 5-HT receptor ligands) to validate assay conditions .

Q. Which advanced structural elucidation techniques are critical for resolving stereochemical uncertainties?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration and confirms piperidine ring conformation. For example, a related compound (2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone) was crystallized in a monoclinic system (space group P2₁/c) with bond angles confirming the acyl group orientation .
  • DFT calculations : Compare experimental and computed IR/vibrational spectra to validate tautomeric forms.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases .

Q. How can researchers ensure high purity (>99%) and monitor common contaminants during synthesis?

Methodological Answer:

  • Analytical techniques :
    • HPLC-MS : Detects trace impurities (e.g., unreacted starting materials) with a limit of quantification (LOQ) <0.1%.
    • GC-FID : Identifies volatile byproducts (e.g., acetyl chloride derivatives) .
  • Purification protocols :
    • Recrystallization : Use ethanol/water mixtures for optimal crystal formation.
    • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for final polishing .

Properties

IUPAC Name

1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWQEIGJWVJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372387
Record name 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84162-82-3
Record name 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84162-82-3
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Synthesis routes and methods I

Procedure details

To a slurry of 6.6 g of aluminum chloride and 20 ml of 1,3-difluorobenzene was added, with stirring at ambient temperature, 5.0 g of N-acetylisonipecotyl chloride. The reaction mixture was heated under reflux for 11/2 hrs and then poured onto 100 ml of ice and water. The mixture was extracted with chloroform. The chloroform fractions were combined, washed with water and dried over anhydrous magnesium sulfate and filtered. Evaporation of the filtrate gave an oil. Trituration of the oil with pentane gave 4.65 g (65.9%) of product, mp, 100°-102°.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 g
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reactant
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[Compound]
Name
ice
Quantity
100 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Yield
65.9%

Synthesis routes and methods II

Procedure details

1,3-difluorobenzene (6.7 g, 58.7 mmol) and ammonium chloride (13.3 g, 250 mmol) are added to 15 ml of dichloromethane and cooled to room temperature; thereto is drop-added 50 ml of dichloromethane wherein 1-acetyl-4-piperidinyl carboxylic acid chloride (9.8 g, 51.8 mmol) is dissolved. A reaction is carried out at reflux for 3 hours and the resulting mixture is poured into a mixture of ice and hydrochloric acid after completion of reaction. The mixture is extracted with dichloromethane (20 ml×3). The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness to obtain 5.01 g of a product, with a yield of 36%.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
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solvent
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0 (± 1) mol
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reactant
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9.8 g
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reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods III

Procedure details

To a rapidly stirred slurry of aluminum chloride (3.3 g, 24.7 mmol) and 1,3-difluorobenzene (10 mL) at ambient temperature was added 1-acetylpiperidine-4-carbonyl chloride (2.5 g, 13.2 mmol). The reaction mixture was heated at reflux (100° C.) for 1.5 hours and then poured into 30 mL of ice water, the mixture was extracted with DCM (50 ml) and the organic layer was washed with water and dried over Na2SO4. The solvent was removed in vacuo to give an oil. Trituration of the oil with pentane gave the title product (1.75 g, 6.22 mmol, 47%) as a white solid. MS (ESI) m/z 268.3 (M+H+); HPLC (Novapak 150×3.9 mm C-18 column: mobile phase: 35-90% acetonitrile/water with 0.1% TFA, at 2 mL/min over 2 min.) t 1.04 min.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47%

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